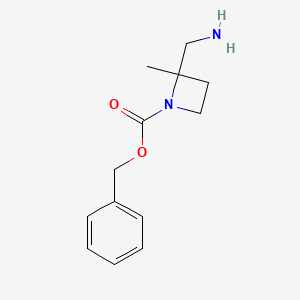

![molecular formula C7H11N B3323474 2-Azaspiro[3.4]oct-6-ene CAS No. 1638766-90-1](/img/structure/B3323474.png)

2-Azaspiro[3.4]oct-6-ene

Descripción general

Descripción

“2-Azaspiro[3.4]oct-6-ene” is a chemical compound with the molecular formula C7H11N . It is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom .

Synthesis Analysis

The synthesis of this compound has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring. All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Chemical Reactions Analysis

The chemical reactions involving this compound primarily revolve around its synthesis. As mentioned earlier, the synthesis involves annulation of either the cyclopentane ring or the four-membered ring .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis : Tsuge et al. (1979) described the reactions of 1,2-diphenyl-1-azaspiro[2.2]pentane and 2-phenyl-1-azaspiro[2.2]pent-1-ene with C,N-diarylnitrilimines. They found that these reactions produced compounds including 4,5,7,8-tetraphenyl-4,6,7-triazaspiro[2.5]oct-5-ene and 1,5,7,8-tetraphenyl-5,6,8-triazaspiro[3.4]oct-6-ene, with yields depending on the reaction conditions. This study highlights the potential for synthesizing complex molecular structures using azaspirocycles as starting materials (Tsuge, Watanabe, & Kiryu, 1979).

Drug Discovery Applications : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as multifunctional, structurally diverse modules for drug discovery. They demonstrated enantioselective approaches to these spirocycles, indicating the potential of azaspiro[3.4]oct-6-ene derivatives in drug development (Li, Rogers-Evans, & Carreira, 2013).

- al. (2002) isolated azaspirene from the fungus Neosartorya sp., a novel angiogenesis inhibitor with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. Azaspirene effectively inhibited endothelial migration induced by vascular endothelial growth factor, showcasing the potential of azaspiro compounds in therapeutic applications related to angiogenesis inhibition (Asami et al., 2002).

Synthesis of Spirocyclic Compounds : Yeh et al. (2012) reported the FeCl(3)-promoted synthesis of 2-azaspiro[4.6]undec-7-ene rings, demonstrating the versatility of azaspirocycles in constructing complex molecular architectures. This study shows the potential for azaspirocycles in organic synthesis and the creation of novel compounds (Yeh, Liang, Fan, Chiu, & Lo, 2012).

Heterocyclic Chemistry : In a study on the reaction of substituted methyl triazabicyclo and triazaspiro carboxylates with iodinating agents, Molchanov et al. (2003) explored the chemical transformations of azaspirocyclic compounds, contributing to the field of heterocyclic chemistry (Molchanov et al., 2003).

Pharmacological Applications : In the realm of pharmacology, compounds like azaspirane have been studied for their effects on human multiple myeloma cell growth. Hamasaki et al. (2005) found that azaspirane inhibited growth and induced apoptosis in multiple myeloma cells, highlighting the potential therapeutic applications of azaspirocyclic compounds in cancer treatment (Hamasaki et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2-azaspiro[3.4]oct-6-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-4-7(3-1)5-8-6-7/h1-2,8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMYMAQNEGMNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC12CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione](/img/structure/B3323394.png)

![1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one](/img/structure/B3323402.png)

![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3323410.png)

![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B3323415.png)

![tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B3323418.png)

![7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B3323433.png)

![Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3323438.png)

![Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3323455.png)

![tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3323457.png)

![3-Bromothieno[3,2-b]pyridin-7-amine](/img/structure/B3323459.png)

![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323479.png)